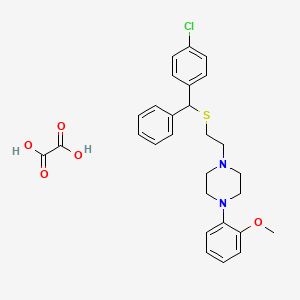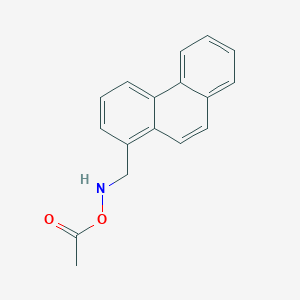
(Phenanthren-1-ylmethylamino) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Phenanthren-1-ylmethylamino) acetate is a chemical compound with the molecular formula C17H15NO2 It is characterized by the presence of a phenanthrene ring system attached to a methylamino group and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Phenanthren-1-ylmethylamino) acetate typically involves the reaction of phenanthrene-1-carboxaldehyde with methylamine to form the corresponding imine, which is then reduced to the amine. The amine is subsequently reacted with acetic anhydride to yield the acetate ester. The reaction conditions generally include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid catalysts such as hydrochloric acid may be used to facilitate the imine formation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(Phenanthren-1-ylmethylamino) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Nucleophilic substitution reactions can occur at the acetate ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: KMnO in acidic or neutral conditions.
Reduction: NaBH in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of phenanthrene-1-carboxylic acid derivatives.
Reduction: Formation of phenanthren-1-ylmethylamine.
Substitution: Formation of various substituted phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
(Phenanthren-1-ylmethylamino) acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Phenanthren-1-ylmethylamino) acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrene: A parent compound with similar structural features but lacking the methylamino and acetate groups.
Phenanthren-1-ylmethylamine: A related compound with a similar core structure but without the acetate ester.
Phenanthrene-1-carboxylic acid: Another derivative with a carboxylic acid group instead of the acetate ester.
Uniqueness
(Phenanthren-1-ylmethylamino) acetate is unique due to its combination of the phenanthrene ring system with both a methylamino group and an acetate ester. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
7476-86-0 |
|---|---|
Molekularformel |
C17H15NO2 |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
(phenanthren-1-ylmethylamino) acetate |
InChI |
InChI=1S/C17H15NO2/c1-12(19)20-18-11-14-6-4-8-17-15-7-3-2-5-13(15)9-10-16(14)17/h2-10,18H,11H2,1H3 |
InChI-Schlüssel |
ODPRXWFXISASHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)ONCC1=C2C=CC3=CC=CC=C3C2=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



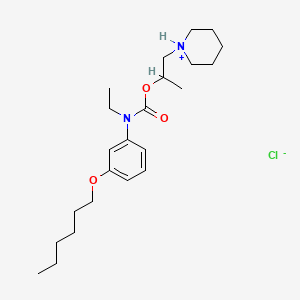

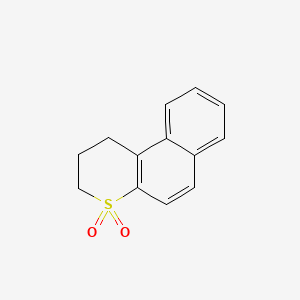
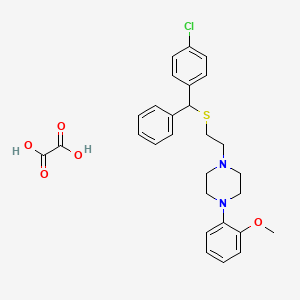
![n-[(Benzyloxy)carbonyl]leucylleucinamide](/img/structure/B13752950.png)
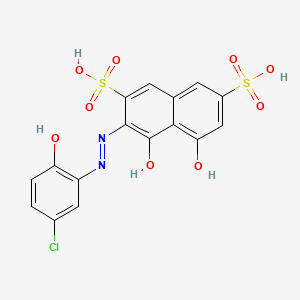
![3-(1-benzofuran-2-yl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13752955.png)
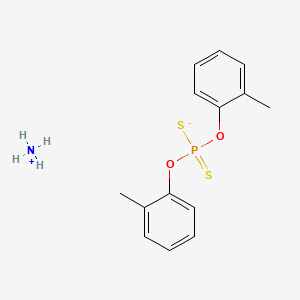
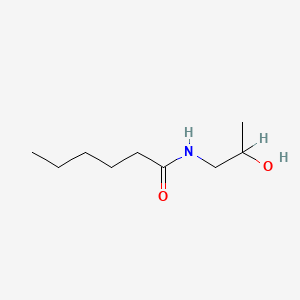

![Ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B13752964.png)
![1,7-Bis(dimethylamino)-4-[2-(2-phenylethyl)phenyl]heptan-4-ol--hydrogen chloride (1/2)](/img/structure/B13752969.png)
